5-(3-Methylpiperazin-1-yl)isoquinoline
Overview
Description
5-(3-Methylpiperazin-1-yl)isoquinoline is an organic compound with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Scientific Research Applications
5-(3-Methylpiperazin-1-yl)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
Target of action
The presence of a piperazine ring could suggest interaction with neurotransmitter systems, as many drugs with piperazine rings are known to interact with these systems .
Mode of action
Without specific information on the compound’s targets, it’s difficult to describe its mode of action. Compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Isoquinoline derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The presence of a piperazine ring could influence these properties, as piperazine rings can enhance solubility and absorption .
Result of action
Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. The effects would depend on the specific proteins or pathways that the compound affects .
Preparation Methods
The synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 3-methylpiperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
5-(3-Methylpiperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives .
Comparison with Similar Compounds
5-(3-Methylpiperazin-1-yl)isoquinoline can be compared with other similar compounds, such as:
5-(2-methylpiperazine-1-sulfonyl)isoquinoline: This compound also contains an isoquinoline moiety and a piperazine ring but differs in the presence of a sulfonyl group.
5-(3-methylpiperazin-1-yl)sulfonyl)isoquinoline dihydrochloride: This derivative includes a sulfonyl group and is often used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
5-(3-methylpiperazin-1-yl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-17(8-7-16-11)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCGRCOXPDTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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